molecular formula C22H28N4O2 B2532441 N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1251601-54-3

N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No. B2532441
CAS RN: 1251601-54-3
M. Wt: 380.492
InChI Key: NFHHIUPYCROIJX-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
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Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, similar in structure to the queried compound, have shown significant potential in inhibiting in vivo angiogenesis. These derivatives, tested using the chick chorioallantoic membrane (CAM) model, also demonstrated notable DNA cleavage activities. This suggests their potential as anticancer agents, utilizing both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Analgesic and Antiparkinsonian Activities

Substituted pyridine derivatives, related to the compound of interest, have been synthesized and evaluated for analgesic and antiparkinsonian activities. These derivatives displayed activities comparable to established drugs like Valdecoxib® and Benzatropine®, indicating their potential therapeutic applications in pain management and Parkinson's disease treatment (Amr et al., 2008).

Anticancer and Anti-Inflammatory Agents

Novel pyrazolopyrimidines derivatives, structurally related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrated significant cytotoxicity against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammation processes. This highlights their potential as dual-function agents in cancer and inflammatory disease therapies (Rahmouni et al., 2016).

Serotonin 1A Receptor Imaging

Compounds structurally related to the queried compound have been evaluated in PET imaging studies for quantifying serotonin 1A receptors in humans. These studies are crucial in understanding the role of serotonin receptors in various neurological and psychiatric conditions (Choi et al., 2015).

Antidepressant and Nootropic Agents

Derivatives of pyridine-4-carboxamides, similar to the compound of interest, have been synthesized and evaluated for antidepressant and nootropic activities. These compounds showed promising results in improving cognitive functions and mood, indicating their potential as central nervous system (CNS) active agents (Thomas et al., 2016).

properties

IUPAC Name

N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-2-16-5-7-19(8-6-16)28-21-13-20(24-15-25-21)26-11-9-18(10-12-26)22(27)23-14-17-3-4-17/h5-8,13,15,17-18H,2-4,9-12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHHIUPYCROIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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